molecular formula C9H7IO2 B009726 6-Iodochroman-4-one CAS No. 101714-35-6

6-Iodochroman-4-one

Cat. No.: B009726
CAS No.: 101714-35-6
M. Wt: 274.05 g/mol
InChI Key: SDUOLEARZNZVAN-UHFFFAOYSA-N
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Description

6-Iodochroman-4-one is a heterocyclic compound with the molecular formula C9H7IO2 and a molecular weight of 274.06 g/mol . It is a derivative of chroman-4-one, where an iodine atom is substituted at the sixth position of the chroman ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodochroman-4-one can be achieved through various methods. One efficient method involves the use of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) as catalysts. This transition metal-free protocol facilitates the oxidative C–C bond formation, converting chroman-4-one to this compound . The reaction typically proceeds in the presence of TBHP (5–6 M in decane) and a catalytic amount of TBAI, yielding the desired product in good to excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 6-Iodochroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chroman-4-one derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various chroman-4-one derivatives, alcohols, and substituted chroman-4-one compounds.

Scientific Research Applications

6-Iodochroman-4-one has diverse applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 6-Iodochroman-4-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This substitution enhances its potential as a versatile scaffold in drug design and development.

Properties

IUPAC Name

6-iodo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUOLEARZNZVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393842
Record name 6-iodochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101714-35-6
Record name 6-iodochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a CH2Cl2 (300 ml) suspension of 6-iodo-4-chromanol (15 g, 54.3 mmol) and 30 g of silica gel, at r.t., was added PCC (15.2 g, 70.6 mmol) as a solid. The mixture was stirred at r.t. for 3 h at which time TLC (20% EtOAc/hexanes) indicated complete reaction. The reaction mixture was filtered through a silica gel plug and the filtrate concentrated in vacuo to yield 14.9 g (95%) of 6-iodo-2,3-dihydro-4H-chromen-4-one as a white solid consistent with the literature report (Synthesis 1997, 23–25). HRMS (ESI+) calcd for C9H7IO2 m/z 273.9492; found 273.9500.
Name
Quantity
15.2 g
Type
reactant
Reaction Step One
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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